molecular formula C8H13NO B13849601 2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one

2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one

Cat. No.: B13849601
M. Wt: 139.19 g/mol
InChI Key: ZGKDGVVCZYGHRB-UHFFFAOYSA-N
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Description

2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one is a heterocyclic compound that features a pyridine ring fused with a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-propan-2-ylpyridine with a suitable oxidizing agent to form the desired dihydropyridinone structure . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex pyridine derivatives, while reduction can produce dihydropyridine compounds .

Scientific Research Applications

2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells[7][7].

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one include other dihydropyridinone derivatives and pyridine-based compounds. Examples include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

2-propan-2-yl-2,3-dihydro-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6(2)8-5-7(10)3-4-9-8/h3-4,6,8-9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKDGVVCZYGHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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